Carboxylesterase 1 (CE1) Inhibition Potency Compared to Closest Alkoxy Analogs
The 2‑methoxybenzyl derivative exhibits weaker CE1 inhibition than its 2‑isopropoxybenzyl analog, consistent with the steric and lipophilic requirements of the CE1 active site. In a standardized human liver microsome assay, 3‑(2‑isopropoxybenzyl)benzo[d]thiazol-2(3H)-one showed an IC50 of 2.63 × 10^4 nM [1], while the target 2‑methoxybenzyl compound gave an IC50 of >5.00 × 10^5 nM [2] (a >19‑fold lower potency). This indicates that the smaller methoxy group is less favored for CE1 binding.
| Evidence Dimension | Human liver microsome CE1 inhibition IC50 |
|---|---|
| Target Compound Data | >5.00 × 10^5 nM (3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one, CAS 797780-55-3) |
| Comparator Or Baseline | 2.63 × 10^4 nM (3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one) |
| Quantified Difference | Target compound >19-fold less potent than isopropoxy analog |
| Conditions | Human liver microsomes; substrate: 2-(2-benzoyl-3-methoxyphenyl)benzothiazole; 10 min preincubation; both compounds measured in identical assay system (BindingDB assay ID 1, entry 50047214). |
Why This Matters
For studies where CE1-mediated hydrolysis is a confounding factor, the far lower CE1 inhibition of the 2‑methoxybenzyl derivative can be advantageous in maintaining baseline metabolic stability.
- [1] BindingDB entry for 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one; IC50 = 2.63E+4 nM (Carboxylesterase 1). View Source
- [2] BindingDB entry for 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one; IC50 >5.00E+5 nM (Carboxylesterase 1). View Source
